7-Ethoxy-1-benzofuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1-benzofuran-3-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
7-Ethoxy-1-benzofuran-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethoxy-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxylic acid
- 7-Methoxy-1-benzofuran-3-carboxylic acid
- 7-Hydroxy-1-benzofuran-3-carboxylic acid
Uniqueness
7-Ethoxy-1-benzofuran-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
7-Ethoxy-1-benzofuran-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety with an ethoxy group at the 7-position, which enhances its solubility and biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties.
- Cell Cycle Arrest : Studies have shown that certain benzofuran derivatives induce cell cycle arrest in cancer cells. For example, compounds similar to this compound have been reported to cause G1 phase arrest in hepatoma cells, leading to reduced expression of cyclin D1 and CDK2 .
- Induction of Apoptosis : The compound has been associated with apoptosis induction through various pathways:
Efficacy Against Cancer Cell Lines
A comparative analysis of the cytotoxic effects of this compound against different cancer cell lines reveals its potent activity:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
Huh7 (Hepatoma) | 45 (24h), 22 (48h) | G1 arrest, apoptosis induction |
MCF-7 (Breast) | Not specified | Apoptosis via mitochondrial pathway |
MDA-MB-231 | 2.52 | Cell cycle disturbance |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.
Mechanisms and Efficacy
The compound exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness against Gram-positive bacteria. For instance, MIC values for related compounds range from 16 to 64 µg/mL .
Case Studies
Several studies have explored the biological activities of benzofuran derivatives:
- Tseng et al. Study : Investigated the cytotoxic effects of a related benzofuran derivative on Huh7 cells, demonstrating significant apoptosis and a decrease in cell viability with IC50 values reflecting potent activity .
- Carbonic Anhydrase Inhibition : A study highlighted that benzofuran-based carboxylic acids act as inhibitors for carbonic anhydrases, which are crucial for tumorigenicity and pH regulation in cancer cells .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-5-3-4-7-8(11(12)13)6-15-10(7)9/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
YRZMIVRHCRYEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC=C2C(=O)O |
Origin of Product |
United States |
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